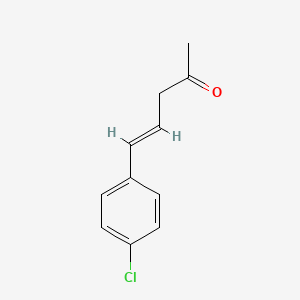
Litol sódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a chemical compound with the molecular formula C20H13N2NaO4S . It appears as a yellow light red solid .
Synthesis Analysis
The synthesis of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the reaction of 2-Aminonaphthalene-1-sulfonic acid and 2-Naphthol .Molecular Structure Analysis
The molecular structure of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15 (13)19 (18)22-21-17-11-9-14-6-2-4-8-16 (14)20 (17)27 (24,25)26;/h1-12,23H, (H,24,25,26);/q;+1/p-1/b22-21+; .Physical And Chemical Properties Analysis
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate has poor resistance to organic solvents but better resistance to acids and alkalis . It has a molecular weight of 400.39 .Aplicaciones Científicas De Investigación
Arte y Pintura
El litol sódico se ha utilizado ampliamente en la industria artística, particularmente en la pintura. Fue un pigmento popular entre los artistas a principios del siglo XX {svg_1}. Notablemente, el artista estadounidense Mark Rothko empleó el rojo litol en sus murales de Seagram y Harvard de las décadas de 1950 y 1960 {svg_2}. Sin embargo, su pobre resistencia a la luz, que conduce a la decoloración, tiene implicaciones para su uso artístico {svg_3}.
Producción de Pigmentos
El this compound es el compuesto de partida para la producción de otras sales de litol. Esto se logra mediante un proceso de intercambio iónico donde los iones Ba o NH4 reemplazan los iones Na {svg_4}. Sin embargo, este proceso es ineficiente, y casi siempre queda algo de sal de sodio, lo que dificulta obtener una sal de litol pura adecuada para estudios cristalográficos {svg_5}.
Variación del Color
El color del pigmento rojo litol varía de rojo amarillento (sal de sodio) a rojo azulado (sal de estroncio), dependiendo del catión metálico {svg_6}. Esta propiedad permite una variedad de aplicaciones donde se requieren diferentes tonos de color.
Estudios Cristalográficos
Debido a su complejo proceso de intercambio iónico y la variedad resultante de sales, el this compound ha sido objeto de numerosos estudios cristalográficos {svg_7}. Estos estudios tienen como objetivo comprender las estructuras cristalinas de las sales de litol con cationes de sodio, bario y amonio {svg_8}.
Estudios de Exposición a la Luz y Desvanecimiento
El desvanecimiento del rojo litol bajo la exposición a la luz ha sido un área significativa de investigación. Se han realizado estudios para comprender el mecanismo de deterioro y desvanecimiento de los rojos litol {svg_9}. Estas investigaciones implican procesos de envejecimiento artificial utilizando una lámpara de xenón de 150 W y técnicas de examen como la absorción UV-visible (UV-Vis), la espectroscopia Raman transformada de Fourier (FT Raman), la espectroscopia micro-infrarroja transformada de Fourier (FT-MIR) en el modo de reflexión total atenuada (ATR) y técnicas de XRPD {svg_10}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Sodium lithol, also known as Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate or Lithol Red, is an azo dye pigment . It is most commonly associated with the printing industry, where it has been, and still is, used for low-cost printing inks . Its primary targets are the materials it is applied to, such as paper, textiles, and other surfaces. The compound imparts a vibrant red color to these materials.
Mode of Action
The mode of action of Sodium lithol involves its interaction with light and the material it is applied to. When light strikes the pigment, it absorbs certain wavelengths and reflects others. The reflected light is what we perceive as the color of the pigment. In the case of Sodium lithol, it reflects light in the red part of the spectrum, giving it its characteristic red color .
Biochemical Pathways
When the pH is lowered, the resin precipitates onto the pigment surface .
Pharmacokinetics
The pharmacokinetic properties of Sodium lithol, such as absorption, distribution, metabolism, and excretion (ADME), are not typically relevant in the same way they would be for a drug. This is because Sodium lithol is not designed to be ingested or absorbed into the body. Instead, it is applied to surfaces for coloration purposes. If accidentally ingested or inhaled, sodium lithol could potentially be absorbed into the body, distributed via the bloodstream, metabolized by the liver, and excreted via the kidneys or respiratory system .
Result of Action
The primary result of Sodium lithol’s action is the imparting of a vibrant red color to the materials it is applied to. This is due to its interaction with light and its ability to reflect light in the red part of the spectrum .
Action Environment
The action of Sodium lithol can be influenced by various environmental factors. For instance, exposure to high levels of light can lead to fading of the pigment . The pH of the environment can also affect the stability of Sodium lithol. For example, when the pH is lowered, the resin precipitates onto the pigment surface . Furthermore, the presence of other chemicals can affect the stability and coloration properties of Sodium lithol .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the diazotization of 2-amino-1-naphthalenesulfonic acid followed by coupling with 2-naphthol. The resulting product is then treated with sodium hydroxide to form the final compound.", "Starting Materials": [ "2-amino-1-naphthalenesulfonic acid", "2-naphthol", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-amino-1-naphthalenesulfonic acid in hydrochloric acid and cool the solution to 0°C.", "Add a solution of sodium nitrite to the above solution and stir for 30 minutes to form a diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide and cool the solution to 0°C.", "Add the diazonium salt solution to the above solution and stir for 1 hour to form the azo compound.", "Add sodium hydroxide to the above solution to form the final product, Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate.", "Filter the solution and wash the solid with water.", "Dry the solid and recrystallize from water to obtain pure Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate." ] } | |
Número CAS |
1248-18-6 |
Fórmula molecular |
C20H14N2NaO4S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
Clave InChI |
OOXCWLHRJLDZJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



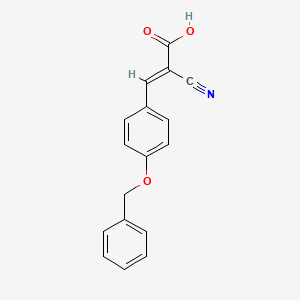

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
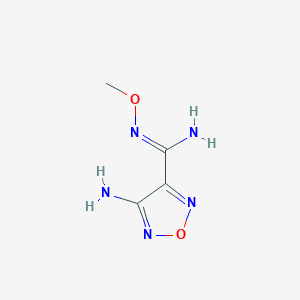
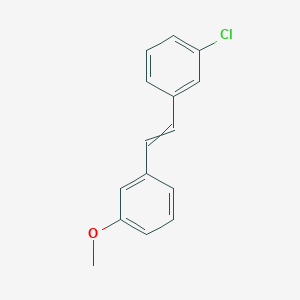

![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
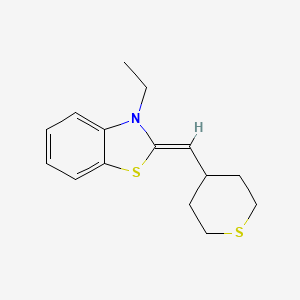

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
